molecular formula C16H8Cl2N3NaO7S B12707631 Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate CAS No. 93917-94-3

Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate

Cat. No.: B12707631
CAS No.: 93917-94-3
M. Wt: 480.2 g/mol
InChI Key: RUNOSWUCOGFPTH-UHFFFAOYSA-M
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Description

Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate: is a complex organic compound with the molecular formula C16H9Cl2N3O7SNa and a molecular weight of 480.20 g/mol. This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5,8-dichloro-1-hydroxy-2-naphthylamine using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 2-hydroxy-5-nitrobenzenesulphonic acid under alkaline conditions to form the final azo compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions typically yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Halogenation and nitration reactions are performed using halogens and nitric acid, respectively.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent for various analytical techniques, including spectrophotometry and chromatography. Its distinct color properties make it useful for detecting and quantifying other substances.

Biology: In biological research, it is employed as a staining agent for visualizing cellular components under a microscope. It is particularly useful in histological studies.

Medicine: While not commonly used in medicine, its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: Industrially, it is widely used in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate involves its ability to interact with various molecular targets through its azo and hydroxyl groups. These interactions can lead to the formation of stable complexes with metal ions, which is crucial for its application in dyes and pigments. The compound’s ability to undergo redox reactions also plays a significant role in its biological and chemical activities.

Comparison with Similar Compounds

  • Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonamide
  • Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate

Comparison: Compared to similar compounds, Sodium 3-((5,8-dichloro-1-hydroxy-2-naphthyl)azo)-2-hydroxy-5-nitrobenzenesulphonate is unique due to the presence of both nitro and sulphonate groups, which enhance its solubility and reactivity. This makes it more versatile in various applications, particularly in the dye and pigment industry.

Properties

CAS No.

93917-94-3

Molecular Formula

C16H8Cl2N3NaO7S

Molecular Weight

480.2 g/mol

IUPAC Name

sodium;3-[(5,8-dichloro-1-hydroxynaphthalen-2-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate

InChI

InChI=1S/C16H9Cl2N3O7S.Na/c17-9-2-3-10(18)14-8(9)1-4-11(16(14)23)19-20-12-5-7(21(24)25)6-13(15(12)22)29(26,27)28;/h1-6,22-23H,(H,26,27,28);/q;+1/p-1

InChI Key

RUNOSWUCOGFPTH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C2=C(C=CC(=C21)Cl)Cl)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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